Rac 5-Carboxy Tolterodine-d14 is a stable isotope-labeled derivative of tolterodine, a medication primarily used to treat overactive bladder symptoms. This compound is notable for its application in pharmacokinetic studies, where it serves as a tracer to quantify drug metabolism and distribution within biological systems. The compound is classified under the category of bioactive small molecules and is recognized by its CAS number 1189681-84-2 and molecular formula C22H15D14NO3, with a molecular weight of 369.56 g/mol .
The synthesis of rac 5-Carboxy Tolterodine-d14 typically involves deuteration processes that replace specific hydrogen atoms with deuterium, enhancing the compound's stability and traceability in analytical studies. Common methods include:
The synthetic route often requires careful control of reaction conditions to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and analysis of the final product, ensuring that the isotopic labeling is consistent throughout the compound.
The molecular structure of rac 5-Carboxy Tolterodine-d14 features a complex arrangement typical of tolterodine derivatives, including:
The incorporation of deuterium atoms is critical for distinguishing this compound in mass spectrometry and other analytical techniques.
Key structural data includes:
Rac 5-Carboxy Tolterodine-d14 can undergo various chemical reactions similar to its parent compound, including:
These reactions are typically monitored using spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry, which provide insights into the reaction mechanisms and product formation.
Rac 5-Carboxy Tolterodine-d14 functions primarily as a metabolite in pharmacokinetic studies. Its mechanism of action mirrors that of tolterodine, where it acts as an antagonist at muscarinic receptors in the bladder, inhibiting involuntary contractions and thereby reducing urinary urgency.
The pharmacological profile can be quantitatively analyzed using rac 5-Carboxy Tolterodine-d14 in studies that assess drug metabolism, distribution, and excretion patterns in humans or animal models .
Rac 5-Carboxy Tolterodine-d14 has significant applications in scientific research, particularly in:
This compound exemplifies the utility of stable isotopes in enhancing our understanding of drug behavior within biological systems while providing insights into therapeutic efficacy.
rac 5-Carboxy Tolterodine-d14 (CAS 1189681-84-2) is a deuterium-labeled analog of the tolterodine metabolite rac 5-Carboxy Tolterodine. Its molecular formula is C₂₂H₁₅D₁₄NO₃, with a molecular weight of 369.56 g/mol [1] [5]. The deuteration occurs exclusively on the two isopropyl groups attached to the nitrogen atom, where all 14 hydrogen atoms are replaced by deuterium. Specifically, the diisopropylamino moiety transforms into a bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino group, as denoted by the IUPAC name:3-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid [2] [8]. This selective labeling minimizes structural perturbations while introducing significant mass differences for analytical detection.
Table 1: Key Structural Identifiers of rac 5-Carboxy Tolterodine-d14
Property | Value |
---|---|
Molecular Formula | C₂₂H₁₅D₁₄NO₃ |
Molecular Weight | 369.56 g/mol |
CAS Number | 1189681-84-2 |
Deuteration Sites | Two isopropyl groups (14 deuterium atoms) |
SMILES Notation | [2H]C([2H])([2H])C(C([2H])([2H])[2H])([2H])N(C(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])CCC(C₁=CC=CC=C₁)C₂=CC(C(O)=O)=CC=C₂O |
The prefix "rac" signifies that this compound is a racemic mixture, containing equimolar amounts of both enantiomers of the chiral metabolite 5-carboxy tolterodine. The chiral center resides at the carbon atom connecting the phenylpropyl chain to the diisopropylamino group [5] [7]. Unlike enantiopure forms (e.g., the active R-enantiomer of tolterodine itself), racemic 5-carboxy tolterodine-d14 does not exhibit stereoselective pharmacological activity. This racemic configuration is intentional for its primary application as an internal standard in mass spectrometry, where isotopic labeling—not chirality—enables quantification of tolterodine metabolites in biological matrices [2] [6]. The use of racemic material simplifies synthesis while maintaining identical chromatographic behavior (retention time) and mass fragmentation patterns to non-deuterated endogenous metabolites.
The non-deuterated counterpart, rac 5-Carboxy Tolterodine (CAS 1076199-77-3), has a molecular formula of C₂₂H₂₉NO₃ and a molecular weight of 355.47 g/mol [6]. The deuteration in rac 5-Carboxy Tolterodine-d14 increases its molecular weight by 14 atomic mass units (14 Da), creating a distinct mass difference crucial for isotope dilution mass spectrometry (IDMS) [1] [5]. Chemically, both compounds share identical polarity, pKa, and reactivity. However, deuterium incorporation may induce minor isotopic effects, such as:
Table 2: Deuterated vs. Non-Deuterated Comparative Analysis
Property | rac 5-Carboxy Tolterodine-d14 | rac 5-Carboxy Tolterodine |
---|---|---|
Molecular Formula | C₂₂H₁₅D₁₄NO₃ | C₂₂H₂₉NO₃ |
Molecular Weight | 369.56 g/mol | 355.47 g/mol |
CAS Number | 1189681-84-2 | 1076199-77-3 |
Primary Use | Internal standard for bioanalysis | Metabolite reference standard |
Isotopic Purity | ≥98% deuterated | N/A |
Structural validation of rac 5-Carboxy Tolterodine-d14 employs multi-technique characterization:1. Nuclear Magnetic Resonance (NMR):- ¹H-NMR: Complete absence of signals at 1.0–1.2 ppm (methyl groups of isopropyl) due to deuteration.- ¹³C-NMR: Splitting of isopropyl carbon signals (quartet, J₃ = 20 Hz) confirms deuterium coupling [1] [8].2. Mass Spectrometry (MS):- ESI-MS shows a dominant [M+H]⁺ ion at m/z 370.6, distinguishing it from the non-deuterated analog ([M+H]⁺ at m/z 356.5) [5].3. Infrared Spectroscopy (IR):- Preserves key bands of the non-deuterated form: C=O stretch (1710 cm⁻¹), O-H stretch (3200 cm⁻¹), and aromatic C=C (1600 cm⁻¹). Deuteration causes redshift of C-D stretches (2000–2200 cm⁻¹) [4].4. X-Ray Diffraction (XRD):- While not explicitly reported for the deuterated form, its non-deuterated analog (as the formate salt, CAS NA) exhibits monoclinic crystal structure with P2₁/c space group. Similar lattice parameters are expected for the deuterated analog [4] [7].
Regulatory-grade documentation (e.g., Certificate of Analysis) includes chromatographic purity (≥95%) and isotopic enrichment (≥98% D₁₄), ensuring reliability for bioanalytical applications [2] [5].
Table 3: Spectroscopic Techniques for Structural Validation
Technique | Key Diagnostic Features |
---|---|
NMR Spectroscopy | Loss of isopropyl ¹H signals; quartet splitting in ¹³C signals for deuterated carbons |
Mass Spectrometry | [M+H]⁺ at m/z 370.6; 14 Da shift from non-deuterated analog |
Infrared Spectroscopy | C-D stretches at 2000–2200 cm⁻¹; retention of carboxylic acid O-H and C=O bands |
Chromatography | UPLC retention time shift of 0.1–0.3 min vs. non-deuterated analog |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3